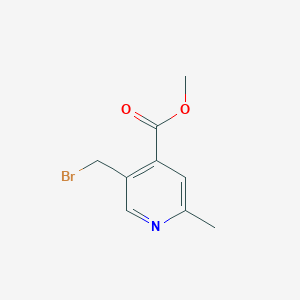
Methyl 5-(bromomethyl)-2-methylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(bromomethyl)-2-methylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromomethyl group attached to the 5th position of the isonicotinic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-2-methylisonicotinate typically involves the bromination of methyl 2-methylisonicotinate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions
Methyl 5-(bromomethyl)-2-methylisonicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups at the bromomethyl position.
Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
科学的研究の応用
Methyl 5-(bromomethyl)-2-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(bromomethyl)-2-methylisonicotinate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the isonicotinate moiety.
Methyl 5-(chloromethyl)-2-methylisonicotinate: Similar but with a chlorine atom instead of bromine.
Methyl 5-(hydroxymethyl)-2-methylisonicotinate: Similar but with a hydroxyl group instead of bromine.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
methyl 5-(bromomethyl)-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-8(9(12)13-2)7(4-10)5-11-6/h3,5H,4H2,1-2H3 |
InChIキー |
XLEZRGZMEDLAJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)CBr)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





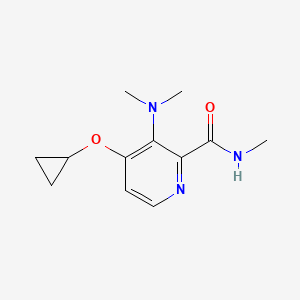
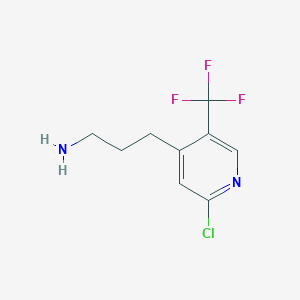
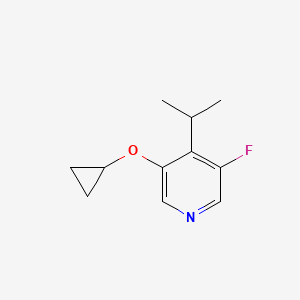



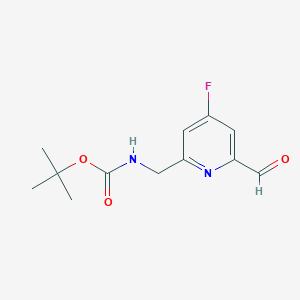
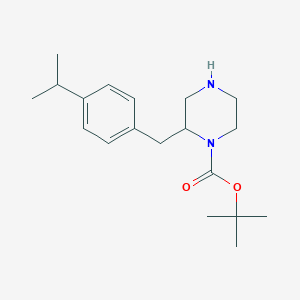
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


